molecular formula C6H10N4O B13181337 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide

2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B13181337
M. Wt: 154.17 g/mol
InChI Key: DNNDXIPTBKDWPQ-UHFFFAOYSA-N
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Description

2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with chloroacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-methyl-1H-pyrazole: Similar in structure but lacks the acetamide group.

    4-methyl-1H-pyrazole: Lacks the amino and acetamide groups.

    1H-pyrazol-1-yl acetamide: Lacks the methyl and amino groups.

Uniqueness

2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetamide is unique due to the presence of both the amino and acetamide groups on the pyrazole ring. This structural feature contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)acetamide

InChI

InChI=1S/C6H10N4O/c1-4-2-10(3-5(7)11)9-6(4)8/h2H,3H2,1H3,(H2,7,11)(H2,8,9)

InChI Key

DNNDXIPTBKDWPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(=O)N

Origin of Product

United States

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